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Compound Name:
5-chloro-1-methyl-1h-pyrazole-3-

carbaldehyde

CAS No.: 1785079-58-4

Cat. No.: B2898321

Get Quote

Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly prevalent in kinase

inhibitors and GPCR ligands. The introduction of a formyl group (–CHO) and a chlorine atom

onto the 1-methylpyrazole core creates a versatile bifunctional building block. However, the

regiochemistry of the formyl group—whether at the C3 or C4 position—drastically alters the

electronic landscape, synthetic accessibility, and downstream reactivity of the molecule.

The 4-Carbaldehyde Isomer: Readily accessible via electrophilic aromatic substitution

(Vilsmeier-Haack). It features a "push-pull" electronic system that highly activates the C5-

chlorine for nucleophilic aromatic substitution (

).

The 3-Carbaldehyde Isomer: Requires de novo ring synthesis or functional group

interconversion. It presents a distinct steric profile and significantly reduced

reactivity at C5, offering orthogonal selectivity in multi-step synthesis.
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This guide details the structural, synthetic, and reactive differences between these two isomers

to support rational drug design.

Structural & Electronic Analysis
The 1-methylpyrazole core is an aromatic system where

contributes a lone pair to the

-system (pyrrole-like), while

retains a lone pair in the

orbital (pyridine-like).

Numbering and Regiochemistry
The standard numbering initiates at the substituted nitrogen (

).

Isomer A (4-CHO): 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.

Isomer B (3-CHO): 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Electronic Landscape & Resonance
The placement of the electron-withdrawing formyl group (EWG) dictates the stability of

intermediates during nucleophilic attack.

In the 4-CHO Isomer: The formyl group is at position 4.[1][2][3] The C4-C5 bond has

significant double-bond character. An incoming nucleophile attacking C5 generates a

negative charge at C4. This charge is directly stabilized by resonance into the C4-formyl

group (an enolate-like intermediate).

In the 3-CHO Isomer: The formyl group is at position 3. A nucleophile attacking C5 generates

a negative charge at C4. The C3-formyl group is vinylogous (separated by a bond) but less

effective at stabilizing the charge at C4 compared to direct attachment.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b2898321/docs?utm_src=pdf-body#technical-guide-regiochemical-divergence-in-5-chloro-1-methylpyrazole-carbaldehydes
https://www.chemmethod.com/article_164283.html
https://pdfs.semanticscholar.org/7bcd/d82283bc2dfdd16162baa82a361b3f26e43c.pdf
https://www.researchgate.net/publication/321579138_4-Formyl-Pyrazole-3-Carboxylate_A_Useful_Aldo-X_Bifunctional_Precursor_for_the_Syntheses_of_Pyrazole-fusedSubstituted_Frameworks
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Carbaldehyde (High Reactivity)

3-Carbaldehyde (Low Reactivity)

4-CHO Isomer
(EWG at C4) Nu- Attack at C5 Negative Charge at C4

(Alpha to Carbonyl)
High Stabilization

(Enolate-like)

3-CHO Isomer
(EWG at C3) Nu- Attack at C5 Negative Charge at C4

(Beta to Carbonyl)
Low Stabilization
(Inductive Only)

Click to download full resolution via product page

Figure 1: Comparative mechanistic flow of electronic stabilization during nucleophilic attack at

C5.

Synthetic Pathways[2][3][4][5][6][7][8]
The synthesis of these isomers requires fundamentally different strategies due to the inherent

nucleophilicity of the pyrazole ring.

Synthesis of the 4-Carbaldehyde (The Vilsmeier Route)
The C4 position of 1-methylpyrazole is the most electron-rich (highest HOMO coefficient),

making it the preferred site for electrophilic aromatic substitution.

Mechanism: Vilsmeier-Haack Formylation.[2]

Precursor: 1-Methyl-1H-pyrazol-5(4H)-one (or pyrazolone).

Reagent:

/ DMF.

Outcome: One-pot chlorination (at C5) and formylation (at C4).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b2898321/docs?utm_src=pdf-body-img#technical-guide-regiochemical-divergence-in-5-chloro-1-methylpyrazole-carbaldehydes
https://pdfs.semanticscholar.org/7bcd/d82283bc2dfdd16162baa82a361b3f26e43c.pdf
https://www.researchgate.net/publication/257584764_Synthesis_and_Crystal_Structure_of_5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of the 3-Carbaldehyde (The Stepwise Route)
Direct formylation will not occur at C3. This isomer must be constructed using a "pre-

functionalized" strategy, typically starting from an ester.

Mechanism: Cyclization

Chlorination

Reduction

Oxidation.

Precursor: Diethyl oxalacetate + Methylhydrazine.

Key Intermediate: Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Comparative Workflow Diagram
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Figure 2: Synthetic divergence.[2][5] Route A is convergent and scalable; Route B is linear and

stepwise.

Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-
4-carbaldehyde
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Principle: The Vilsmeier reagent (chloroiminium ion) acts as both the chlorinating agent for the

enolizable ketone and the formylating agent for the C4 position.

Reagent Preparation: In a round-bottom flask under

, cool DMF (3.0 equiv) to 0°C. Dropwise add

(7.0 equiv) while maintaining the temperature below 10°C. Stir for 20 min to form the
Vilsmeier salt (white precipitate may form).

Addition: Add 1-methyl-1H-pyrazol-5-one (1.0 equiv) portion-wise or as a solution in DMF.

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (the spot will become

less polar).

Quench: Cool to RT and pour the mixture slowly onto crushed ice/water. Neutralize with

saturated

or NaOH (pH ~8).

Isolation: The product often precipitates as a solid. Filter, wash with water, and recrystallize

from ethanol/water. Alternatively, extract with Ethyl Acetate (EtOAc).

Yield: Typically 70–85%.

Appearance: Pale yellow to white solid.

Protocol B: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-
3-carbaldehyde
Principle: Functional group interconversion from the ester.

Step 1: Ester Formation & Chlorination:

React diethyl oxalacetate with methylhydrazine in acetic acid/ethanol to form ethyl 1-

methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

Reflux this intermediate with neat
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(3 equiv) for 3 hours. Evaporate excess

, quench with ice water, and extract to obtain ethyl 5-chloro-1-methyl-1H-pyrazole-3-
carboxylate.

Step 2: Reduction:

Dissolve the ester in dry THF under

at -78°C.

Add DIBAL-H (1.1 equiv in toluene) dropwise. Stir for 1 hour.

Note: If over-reduction to the alcohol occurs (common), proceed to re-oxidation.

Step 3: Oxidation (if Alcohol is isolated):

Dissolve the 5-chloro-1-methyl-1H-pyrazol-3-yl)methanol in DCM.

Add activated

(10 equiv). Stir at RT for 12 hours.

Filter through Celite and concentrate.

Yield: 40–60% (over 3 steps).

Reactivity Profile & Applications
Nucleophilic Aromatic Substitution ( )
The most critical difference for drug design is the lability of the C5-Chlorine.
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Feature 4-Carbaldehyde Isomer 3-Carbaldehyde Isomer

C5-Cl Reactivity
High. Activated by ortho-formyl

group.

Low/Moderate. Meta-like

relationship.

Preferred Nucleophiles Amines, Thiols, Alkoxides.
Strong nucleophiles only

(requires forcing conditions).

Mechanism

Addition-Elimination

(Meisenheimer complex

stabilized by C4-CHO).

Addition-Elimination (Poor

stabilization).

Use Case
Ideal for introducing diversity at

C5 after formylation.

Ideal if C5-Cl needs to survive

subsequent steps.

Aldehyde Condensations
Both isomers undergo standard aldehyde reactions (reductive amination, Knoevenagel

condensation, Wittig reaction).

Sterics: The 4-CHO is flanked by the N-Methyl and the C3-H (or substituent). The 3-CHO is

flanked by the N2 lone pair and C4-H. The 3-CHO is generally less sterically hindered than

the 4-CHO, often resulting in faster reaction rates for bulky amine condensations.

Medicinal Chemistry Utility
4-Isomer: Widely used to synthesize pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) by

reacting the aldehyde with amidines or hydrazines. The C5-Cl is often displaced by an amine

to mimic the N6-amino group of adenine.

3-Isomer: Used when the pyrazole is a "linker" unit where the C5-Cl is intended as a

lipophilic handle (halogen bond acceptor) rather than a reactive site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemmethod.com [chemmethod.com]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.arkat-usa.org/get-file/66667/
https://pdfs.semanticscholar.org/7bcd/d82283bc2dfdd16162baa82a361b3f26e43c.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1171534.htm
https://link.springer.com/article/10.1007/s11164-015-2139-6
https://www.tdcommons.org/cgi/viewcontent.cgi?article=6606&context=dpubs_series
https://www.tdcommons.org/dpubs_series/5506/
https://pdfs.semanticscholar.org/7bcd/d82283bc2dfdd16162baa82a361b3f26e43c.pdf
https://pdfs.semanticscholar.org/7bcd/d82283bc2dfdd16162baa82a361b3f26e43c.pdf
https://www.arkat-usa.org/get-file/35478/
https://www.benchchem.com/product/b2898321?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemmethod.com/article_164283.html
https://pdfs.semanticscholar.org/7bcd/d82283bc2dfdd16162baa82a361b3f26e43c.pdf
https://www.researchgate.net/publication/321579138_4-Formyl-Pyrazole-3-Carboxylate_A_Useful_Aldo-X_Bifunctional_Precursor_for_the_Syntheses_of_Pyrazole-fusedSubstituted_Frameworks
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5
[chemicalbook.com]

6. tdcommons.org [tdcommons.org]

To cite this document: BenchChem. [Technical Guide: Regiochemical Divergence in 5-
Chloro-1-methylpyrazole Carbaldehydes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2898321/docs#technical-guide-regiochemical-
divergence-in-5-chloro-1-methylpyrazole-carbaldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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